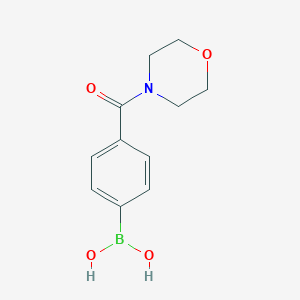










|
REACTION_CXSMILES
|
C([Mg]Cl)(C)C.CN(C)CCOCCN(C)C.I[C:18]1[CH:23]=[CH:22][C:21]([C:24]([N:26]2[CH2:31][CH2:30][O:29][CH2:28][CH2:27]2)=[O:25])=[CH:20][CH:19]=1.[B:32](OC)([O:35]C)[O:33]C>C1COCC1>[N:26]1([C:24]([C:21]2[CH:22]=[CH:23][C:18]([B:32]([OH:35])[OH:33])=[CH:19][CH:20]=2)=[O:25])[CH2:31][CH2:30][O:29][CH2:28][CH2:27]1
|


|
Name
|
|
|
Quantity
|
27.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
10.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCOCCN(C)C)C
|
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
14.7 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C=C1)C(=O)N1CCOCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
93 mmol
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
after stirring 40 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction was removed from the cooling bath
|
|
Type
|
WAIT
|
|
Details
|
After 1 hr
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched with 150 ml 1 N aqueous HCl
|
|
Type
|
STIRRING
|
|
Details
|
After stirring at room temperature for 2 hr
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
THF was removed on the rotary evaporator
|
|
Type
|
EXTRACTION
|
|
Details
|
the residue was extracted three times with EtOAc
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic extracts were dried with Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed on the rotary evaporator
|
|
Type
|
TEMPERATURE
|
|
Details
|
this was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 5 minutes
|
|
Duration
|
5 min
|
|
Type
|
FILTRATION
|
|
Details
|
the white solid was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCOCC1)C(=O)C1=CC=C(C=C1)B(O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 79.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |